(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile
Description
The compound “(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile” is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dichlorophenyl group and an acrylonitrile moiety functionalized with a 2,4-difluorophenylamino group. Its structure combines electron-withdrawing groups (chlorine, fluorine, and nitrile) with a planar thiazole-acrylonitrile backbone, which may enhance conjugation and influence reactivity or biological activity.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-16-4-2-12(21)6-15(16)22/h1-6,8-9,24H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLGZILYSHNQG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of halogenated phenyl groups enhances its biological activity due to their electronic effects on the molecular structure.
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 4.41 ± 2 | Antitubercular |
| Standard (Pyrazinamide) | 25.34 ± 2 | Reference |
The Minimum Inhibitory Concentration (MIC) of the compound was found to be 4.41 ± 2 μM , indicating superior potency compared to standard treatments like pyrazinamide .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF7 (breast cancer), the following results were noted:
- Compound : this compound
- IC50 : 0.06 µM against NCI-H522 non-small cell lung cancer cells.
This indicates a potent inhibitory effect on cancer cell proliferation, suggesting further exploration for therapeutic applications .
The biological activity of thiazole derivatives can be attributed to their ability to interact with specific biological targets within microbial and cancerous cells. For instance, compounds containing halogen substituents have been shown to enhance binding affinity to target proteins involved in cell growth and division.
Chemical Reactions Analysis
Synthetic Formation and Key Intermediate Reactions
The synthesis of this compound involves sequential reactions to assemble its heterocyclic and aromatic components:
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Thiazole Ring Formation : The 4-(2,4-dichlorophenyl)thiazole intermediate is synthesized via a Hügershoff reaction, where bromine-mediated cyclization of thiourea derivatives occurs . For example:
This step typically achieves >80% yield under microwave-assisted conditions (100°C, 15 min) .
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Acrylonitrile Coupling : The acrylonitrile group is introduced via a Knoevenagel condensation between the thiazole-2-carbaldehyde and (2,4-difluorophenyl)aminoacetonitrile. The reaction is catalyzed by piperidine in ethanol under reflux (yield: 65–75%) .
Electrophilic Substitution Reactions
The electron-rich thiazole ring and halogenated aryl groups participate in regioselective substitutions:
Nucleophilic Attack on the Acrylonitrile Group
The acrylonitrile moiety undergoes nucleophilic additions:
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Hydrolysis : Treatment with NaOH (10% aq.) at 80°C converts the nitrile to a carboxylic acid :
This reaction is monitored via IR spectroscopy (loss of ν at 2220 cm) .
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Amine Adduct Formation : Reaction with hydrazine hydrate in ethanol yields hydrazone derivatives, which are precursors for heterocyclic expansions (e.g., triazoles) .
Cyclization and Heterocyclic Expansions
The compound serves as a scaffold for synthesizing fused heterocycles:
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Thiazoloquinazolinone Formation : Under PdCl/CuI catalysis, intramolecular C–S bond formation generates tricyclic structures (e.g., thiazolo[5,4-f]quinazolin-9-ones) .
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Imidazole Fusion : Reaction with chloroacetone and ammonium acetate produces imidazo[2,1-b]thiazole derivatives, confirmed by NMR (δ 7.2–7.8 ppm for aromatic protons) .
Biological Activity-Driven Modifications
The compound’s antifungal and anticancer properties are enhanced via targeted modifications:
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–N bond in the acrylonitrile group, forming 2,4-dichlorophenylthiazole and 2,4-difluoroaniline as major degradation products.
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Oxidative Stability : The thiazole ring remains intact under HO/Fe conditions (Fenton’s reagent), but the difluorophenyl group undergoes hydroxylation .
Key Analytical Data
| Technique | Observations |
|---|---|
| 1H^{1}\text{H}1H NMR | δ 7.5–8.1 ppm (thiazole-H), δ 6.8–7.3 ppm (difluorophenyl-H), δ 6.2 ppm (NH) |
| IR Spectroscopy | ν: 2220 cm, ν: 1240 cm |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |
This compound’s reactivity is leveraged in medicinal chemistry to develop targeted inhibitors and bioactive hybrids. Continued exploration of its metal-catalyzed coupling and cyclization reactions could further expand its synthetic utility .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
Several compounds in the evidence share key structural motifs with the target molecule, particularly halogenated aryl groups and acrylonitrile-thiazole frameworks:
Key Observations :
- Stereochemistry : The E-configuration in the target compound ensures a planar geometry, optimizing conjugation across the acrylonitrile-thiazole system. This contrasts with Z-isomers (e.g., ), where steric hindrance may reduce stability or activity .
- Functional Group Impact: Replacing the thiophene in with a difluorophenylamino group introduces hydrogen-bonding capability (via NH) and stronger electron-withdrawing effects, which could enhance target binding or metabolic stability .
Electronic and Crystallographic Comparisons
- Conjugation Effects : The target compound’s acrylonitrile-thiazole backbone likely exhibits conjugation similar to (2E)-2-(2,4-dichlorophenylsulfonyl) derivatives , where shortened C–C bond lengths (1.421 Å vs. typical 1.47 Å) indicate resonance stabilization. This conjugation may enhance stability and reactivity .
- Crystal Packing: Isostructural analogs with chlorophenyl/fluorophenyl substitutions (e.g., ) show that halogen size (Cl vs. F) minimally affects molecular conformation but significantly influences crystal packing via halogen∙∙∙halogen or C–H∙∙∙X interactions.
Q & A
Q. What are the key structural features influencing the compound’s reactivity?
The compound’s reactivity is governed by:
- Thiazole ring : A sulfur- and nitrogen-containing heterocycle that participates in π-π stacking and hydrogen bonding with biological targets .
- Acrylonitrile moiety : The electron-deficient double bond enables nucleophilic additions (e.g., Knoevenagel condensations) .
- Substituents : Electron-withdrawing groups (2,4-dichlorophenyl and 2,4-difluorophenyl) enhance electrophilicity, directing reactivity toward nucleophilic sites in enzymes or receptors .
- Stereochemistry (E-configuration) : Ensures spatial alignment of functional groups for target binding .
Q. What synthetic methodologies are used to prepare this compound?
A typical multi-step synthesis includes:
- Thiazole ring formation : Reacting α-haloketones with thiourea under basic conditions (e.g., K₂CO₃ in ethanol) .
- Amination : Coupling 2,4-difluoroaniline via nucleophilic substitution, often using DMF as a solvent and piperidine as a catalyst .
- Acrylonitrile formation : Knoevenagel condensation between a thiazole-aldehyde intermediate and nitrile precursors at 60–80°C .
- Purification : Column chromatography or recrystallization to isolate the E-isomer .
Q. Which spectroscopic techniques are critical for characterization?
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and purity | Chemical shifts of aromatic protons (~6.5–8.5 ppm) and nitrile carbons (~110–120 ppm) . |
| HPLC-MS | Assess purity and molecular weight | Retention time matching synthetic standards; [M+H]⁺ peaks . |
| FT-IR | Identify functional groups | CN stretch (~2220 cm⁻¹), NH stretch (~3300 cm⁻¹) . |
| X-ray crystallography | Resolve stereochemistry | Bond angles/lengths of the E-configuration . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature : Maintain 70–80°C during Knoevenagel condensation to minimize side reactions .
- Catalysts : Use 5–10 mol% piperidine to accelerate imine formation in amination steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aromatic amines .
- In-line monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track reaction progress and isolate intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace Cl/F with methoxy groups) to isolate contributions to activity .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 nM kinase targets) .
- Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in solvent (DMSO vs. saline) or incubation times .
Q. How does stereochemistry influence interactions with biological targets?
- The E-configuration positions the 2,4-difluorophenylamino group antiperiplanar to the thiazole ring, enabling optimal hydrogen bonding with kinase ATP-binding pockets .
- Molecular dynamics simulations show that Z-isomers exhibit steric clashes with residues like EGFR-T790M, reducing inhibitory potency .
- Crystallographic data (e.g., PDB ID 3W32) validate binding modes via halogen bonds between Cl/F substituents and hydrophobic pockets .
Q. What in silico approaches predict pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) and assess metabolic stability .
- QSAR models : Correlate logP values (calculated: ~3.2) with membrane permeability using Molinspiration or SwissADME .
- ADMET prediction : Tools like pkCSM estimate moderate bioavailability (65%) but potential hepatotoxicity (via AMES test alerts) .
Methodological Considerations
Q. How to design SAR studies for this compound?
- Scaffold modifications : Synthesize analogs with thiazole replaced by oxazole or pyridine to probe heterocycle specificity .
- Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) to evaluate effects on electron-deficient acrylonitrile reactivity .
- Bioisosteric replacement : Replace nitrile with carboxylic acid to assess impact on solubility and target binding .
Q. What experimental controls are essential in biological assays?
- Positive controls : Use staurosporine for kinase inhibition assays or doxorubicin for cytotoxicity .
- Solvent controls : Include DMSO at ≤0.1% to rule out solvent-induced artifacts .
- Counter-screens : Test against off-target enzymes (e.g., PIM-1 kinase) to confirm selectivity .
Data Analysis and Reporting
Q. How to address discrepancies in crystallographic data?
- Refinement protocols : Use SHELXL with high-resolution data (≤1.0 Å) to resolve ambiguous electron density around flexible groups .
- Validation tools : Check using PLATON or Coot for geometric outliers (e.g., bond angles deviating >5° from ideal values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
